molecular formula C16H14N4O5 B2771390 Methyl 4-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate CAS No. 2034551-47-6

Methyl 4-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate

Cat. No.: B2771390
CAS No.: 2034551-47-6
M. Wt: 342.311
InChI Key: CEHQUHKMUATYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C16H14N4O5 and its molecular weight is 342.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5/c1-9-7-12(19-24-9)14-18-13(25-20-14)8-17-15(21)10-3-5-11(6-4-10)16(22)23-2/h3-7H,8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHQUHKMUATYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Methyl Group : Enhances lipophilicity.
  • Isosazole Ring : Known for various biological activities.
  • Oxadiazole Moiety : Often associated with antimicrobial and anticancer properties.

The molecular formula is C16H18N4O4C_{16}H_{18}N_{4}O_{4}, with a molecular weight of approximately 342.34 g/mol.

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes involved in cancer proliferation. Key mechanisms include:

  • Antimitotic Activity : The compound has been shown to disrupt microtubule formation, a critical process for cell division. This action is similar to that of established chemotherapeutics like paclitaxel .
  • Apoptosis Induction : Studies indicate that the compound can trigger programmed cell death in various cancer cell lines by activating intrinsic apoptotic pathways .
  • Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor growth inhibition in xenograft models when treated with the compound .

Efficacy in Cancer Cell Lines

A series of experiments evaluated the cytotoxicity of this compound across different cancer cell lines. The results are summarized in the following table:

Cell LineLC50 (nM)Mechanism of Action
U87 (Glioblastoma)200Microtubule disruption
BE (Neuroblastoma)18.9Apoptosis induction
SK (Breast Cancer)150Antimitotic effects

The low LC50 values indicate high potency against these cancer types, particularly neuroblastoma where it was significantly more effective than other tested compounds .

Case Study 1: Neuroblastoma Treatment

In a controlled study involving neuroblastoma cell lines, this compound showed a remarkable ability to induce apoptosis at concentrations as low as 18.9 nM. This study highlighted its potential as a therapeutic agent for treatment-resistant forms of neuroblastoma .

Case Study 2: Combination Therapy

Another research effort explored the effects of combining this compound with radiation therapy. The combination resulted in enhanced cytotoxicity compared to radiation alone, suggesting a synergistic effect that could improve treatment outcomes for patients with aggressive tumors .

Toxicity and Safety Profile

While the compound demonstrates significant anticancer activity, its safety profile is crucial for therapeutic application. Toxicity studies indicated that at therapeutic doses, this compound exhibited manageable toxicity levels with no severe adverse effects noted in animal models .

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 4-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate with high purity?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the oxadiazole ring via cyclization of a nitrile and hydroxylamine derivative under controlled pH and temperature (e.g., 60–80°C) .
  • Step 2 : Coupling the oxadiazole intermediate with a benzoate ester via carbamoyl linkage using coupling agents like EDC/HOBt .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Critical Parameters : Reaction yields are sensitive to solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of intermediates .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.1–8.3 ppm (aromatic protons on benzoate), δ 4.5–4.7 ppm (methylene group adjacent to carbamoyl), and δ 2.4–2.6 ppm (methyl group on isoxazole) .
    • ¹³C NMR : Signals at ~165–170 ppm (ester carbonyl) and ~155–160 ppm (oxadiazole carbons) confirm key functional groups .
  • IR Spectroscopy : Strong absorption bands at ~1720 cm⁻¹ (C=O ester), ~1670 cm⁻¹ (carbamoyl C=O), and ~1600 cm⁻¹ (oxadiazole C=N) .
  • Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., m/z 369.40 for C₁₈H₁₅N₃O₄S) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : In airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester and carbamoyl groups .
  • Handling : Use fume hoods, nitrile gloves, and PPE to avoid dermal/oral exposure (classified as Acute Toxicity Category 4) .
  • Incompatibilities : Avoid strong acids/bases (risk of ester cleavage) and oxidizing agents (potential decomposition to toxic fumes) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Study : Discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions (e.g., buffer pH affecting protonation states).
  • Methodology :
    • Validate assays using positive controls (e.g., known inhibitors) and standardized protocols .
    • Perform molecular docking (e.g., AutoDock Vina) to compare binding modes under varying pH .
    • Use isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • ADME Prediction :
    • LogP : Calculated ~2.5 (moderate lipophilicity; SwissADME) suggests moderate blood-brain barrier permeability .
    • Metabolic Sites : CYP3A4-mediated oxidation of the methylisoxazole group (predicted via Schrödinger’s MetaSite) .
  • Molecular Dynamics (MD) : Simulate stability in aqueous vs. lipid membranes to assess bioavailability .

Q. What experimental designs are recommended for studying its mechanism of action in enzyme inhibition?

  • Kinetic Studies :
    • Competitive vs. Non-competitive Inhibition : Vary substrate concentrations with fixed inhibitor doses .
    • Time-Dependent Inactivation : Pre-incubate enzyme with the compound to assess irreversible binding .
  • Structural Analysis : Co-crystallize with target enzymes (e.g., using SHELX for crystallography) to identify binding interactions .

Q. How can researchers address low yields in large-scale synthesis?

  • Optimization Strategies :
    • Ultrasound-Assisted Synthesis : Enhances reaction rates by 30–40% via cavitation effects .
    • Flow Chemistry : Continuous flow reactors improve heat transfer and reduce side reactions .
    • Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps to reduce byproduct formation .

Q. What are the key challenges in derivatizing this compound for structure-activity relationship (SAR) studies?

  • Reactivity Issues :
    • The oxadiazole ring is prone to ring-opening under acidic conditions, limiting direct functionalization .
    • Workaround : Protect reactive sites (e.g., Boc-protection of carbamoyl groups) before derivatization .
  • Analytical Challenges : Use LC-MS/MS to track minor derivatives and quantify regioselectivity .

Critical Analysis of Evidence

  • Synthesis & Characterization : , and 9 provide overlapping methodologies, but discrepancies in optimal reaction conditions (e.g., solvent selection) suggest context-dependent protocols.
  • Safety Data : and highlight incomplete toxicity profiles, emphasizing the need for in-house testing before in vivo studies.
  • Structural Insights : Reliance on SHELX () for crystallography is well-supported, but newer software (e.g., Phenix) may improve resolution for complex derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.